1-(1H-imidazol-1-yl)-2-methylpropan-1-one
Description
1-(1H-Imidazol-1-yl)-2-methylpropan-1-one is a ketone-containing imidazole derivative characterized by a branched alkyl chain (2-methylpropan-1-one) attached to the nitrogen atom of the imidazole ring. Its molecular formula is C7H10N2O (molecular weight: 138.17 g/mol) with a calculated XLogP3 of 0.3, indicating moderate lipophilicity . The compound’s structure combines the electron-rich imidazole moiety with a ketone group, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
IUPAC Name |
1-imidazol-1-yl-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)7(10)9-4-3-8-5-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACYUBAVVFJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336809 | |
| Record name | 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-53-6 | |
| Record name | 1-(1H-Imidazol-1-yl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
From Alpha Halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of alpha-amino ketones.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1H-imidazol-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various alkylated or acylated imidazole derivatives .
Scientific Research Applications
Pharmacological Activities
-
Central Muscle Relaxant and Anticonvulsant Effects
- Research indicates that derivatives of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one exhibit significant central muscle relaxant and anticonvulsant activities. These compounds are particularly useful in treating conditions such as:
- Therapeutic Use in Neurological Disorders
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The imidazole ring allows for modifications that can lead to enhanced bioactivity or selectivity against specific biological targets. For instance, derivatives have been synthesized to explore their potential as anti-inflammatory agents and neuroprotective drugs .
Building Block for Complex Molecules
1-(1H-imidazol-1-yl)-2-methylpropan-1-one is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows chemists to introduce various functional groups through substitution reactions, making it a versatile reagent in organic synthesis .
Use in Carbonyl Compound Synthesis
The compound has been explored for its role in synthesizing carbonyl compounds, demonstrating its utility as an active acyl species. This application is significant in organic chemistry, where carbonyl groups are pivotal in forming various functional groups necessary for synthesizing drugs and other biologically active compounds .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of several imidazole derivatives, including 1-(1H-imidazol-1-yl)-2-methylpropan-1-one. Results showed that these compounds significantly reduced seizure activity in animal models, suggesting their potential therapeutic application in epilepsy treatment .
Case Study 2: Synthesis of Novel Antiinflammatory Agents
Researchers synthesized a series of imidazole derivatives based on 1-(1H-imidazol-1-yl)-2-methylpropan-1-one, assessing their anti-inflammatory properties through in vitro assays. The findings indicated that certain modifications led to enhanced anti-inflammatory activity, paving the way for new drug development .
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis . Additionally, its ability to form hydrogen bonds and participate in π-π interactions contributes to its biological activity .
Comparison with Similar Compounds
Key Research Findings
- Substituent Position Matters : 1-yl vs. 2-yl imidazole substitution alters electronic properties and binding affinity. For example, 1-(1H-imidazol-2-yl)propan-1-one has distinct vibrational spectra compared to 1-yl derivatives .
- Chalcone Frameworks Enhance Antifungal Activity : Conjugated systems in chalcones (e.g., ) improve activity against Aspergillus by enabling π-π interactions with fungal enzymes .
- Bulky Groups Impact Solubility : Adamantane or trifluoromethyl groups () increase logP, favoring membrane penetration but reducing aqueous solubility .
Biological Activity
1-(1H-imidazol-1-yl)-2-methylpropan-1-one is a compound characterized by its imidazole ring, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a five-membered imidazole ring with two nitrogen atoms, which contributes to its reactivity and interactions with biological targets. Its molecular formula is with a molecular weight of 126.16 g/mol.
The biological activity of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it effective in inhibiting enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE) .
- Antimicrobial Activity : It exhibits antibacterial properties, likely through mechanisms that involve the disruption of bacterial DNA synthesis .
- Antitumor Effects : Research indicates that certain derivatives of imidazole compounds demonstrate significant antitumor activity against various cancer cell lines .
Biological Activity Overview
The compound has shown promising results in various biological assays:
Case Studies and Research Findings
Several studies have explored the biological effects of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one:
- Antimicrobial Activity : A study demonstrated that this compound, along with its derivatives, showed potent antibacterial activity against resistant strains of Klebsiella pneumoniae and Escherichia coli. The mechanism involved the formation of reactive radicals that disrupt DNA synthesis .
- Antitumor Properties : In vitro tests revealed that the compound exhibited significant cytotoxicity against human ovarian carcinoma cells (A2780), with IC50 values comparable to established chemotherapeutics like cisplatin .
- Neuroprotective Effects : Research indicated that imidazole derivatives could inhibit AChE, suggesting potential benefits in treating Alzheimer's disease by enhancing cholinergic signaling .
Applications in Medicine
The diverse biological activities of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one suggest several therapeutic applications:
- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic development.
- Cancer Therapy : The antitumor activity indicates potential use as a chemotherapeutic agent or adjuvant therapy.
- Neurological Disorders : Its role as an AChE inhibitor may provide therapeutic avenues for neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for 1-(1H-imidazol-1-yl)-2-methylpropan-1-one, and how can structural purity be confirmed?
Methodological Answer: Synthesis typically involves N-alkylation of imidazole with halogenated ketones. For example, hydrothermal methods (e.g., 180°C, 24 hrs) enable crystallization of imidazole derivatives via slow solvent evaporation . Steglich esterification using coupling agents like DCC/DMAP is also employed to introduce functional groups . To confirm purity:
Q. What spectroscopic and crystallographic methods are employed for structural elucidation of imidazole derivatives?
Methodological Answer:
- Single-crystal XRD : Determines spatial arrangements, such as dihedral angles between imidazole and ketone moieties (e.g., 12.5° deviation in related compounds) .
- FT-IR spectroscopy : Confirms C=O stretches (~1700 cm⁻¹) and N–H vibrations (~3150 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ at m/z 179.0925) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for imidazole-based antifungal agents?
Methodological Answer: Discrepancies in MIC values (e.g., 0.125 μg/mL vs. >64 μg/mL against C. albicans) may arise from:
- Stereochemical variations : Use enzymatic resolution (e.g., lipase-catalyzed kinetic separation) to isolate active enantiomers .
- Resistance mechanisms : Perform in vitro assays with azole-resistant strains and correlate results with CYP51 binding affinity via docking studies .
- Biofilm formation : Quantify metabolic inhibition using XTT assays under hypoxia .
Q. What strategies are effective in designing coordination polymers using imidazole derivatives as ligands?
Methodological Answer:
- Ligand functionalization : Introduce phosphonic acid groups (e.g., H4cppZol) to enhance metal coordination (Co²⁺, Ni²⁺) .
- pH control : Synthesize polymers at low pH (2.5–3.0) to stabilize 1D chains via H-bonding networks .
- Solvothermal synthesis : Optimize solvent mixtures (e.g., H₂O/DMF) and temperatures (80–120°C) to achieve crystallinity .
Q. What methodological considerations are critical in stereochemical resolution of imidazole derivatives?
Methodological Answer:
- Enzymatic kinetic resolution : Use Candida antarctica lipase B with vinyl acetate to achieve enantiomeric excess (>90% ee) .
- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- Circular dichroism (CD) : Monitor optical activity at 220–260 nm to verify configuration .
Q. How can computational methods like QM/MM docking enhance understanding of imidazole derivatives' interactions with biological targets?
Methodological Answer:
- Induced-fit docking : Model flexible receptor loops (e.g., C. albicans CYP51) to predict binding poses and ΔG values .
- QM/MM simulations : Calculate charge polarization at the heme-Fe coordination site to optimize ligand interactions .
- MD simulations : Assess stability of ligand-CYP51 complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
